2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Compounds including variations of hydrazinecarbothioamides have been synthesized, forming various heterocyclic rings, with their structure characterized using spectral techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) alongside elemental analyses and single-crystal X-ray diffraction analysis (Aly et al., 2018).
Inhibition of Cancer Cell Growth
- Certain coordination compounds derived from hydrazinecarbothioamides, including derivatives, have shown the capacity to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells in vitro, indicating potential applications in cancer treatment (Pakhontsu et al., 2014).
Mass Spectrometry and Molecular Modeling
- The behavior of N-(3-Chlorophenyl)hydrazinecarbothioamide in reactions has been studied, with its molecular modeling and atomic charges of heteroatoms explored using software, providing a tool to investigate fragmentation pathways in mass spectrometry (Ramadan, 2019).
Hypoglycemic Activity
- Derivatives of carbothioamides have shown hypoglycemic activity, lowering mean blood sugar levels and exhibiting antidiabetic activity in diabetic rats, suggesting their potential in diabetes treatment (Chaubey & Pandeya, 1989).
Structural Characterization and Biological Investigations
- Synthesized compounds, including variations of hydrazinecarbothioamide, have been structurally characterized and investigated for biological activity against bacterial strains, showcasing their potential as antimicrobial agents (Abu-Melha, 2018).
Safety And Hazards
properties
IUPAC Name |
1-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetyl]amino]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N5OS/c1-15-9(21)19-18-7(20)4-17-8-6(11)2-5(3-16-8)10(12,13)14/h2-3H,4H2,1H3,(H,16,17)(H,18,20)(H2,15,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJPIVCYSPQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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